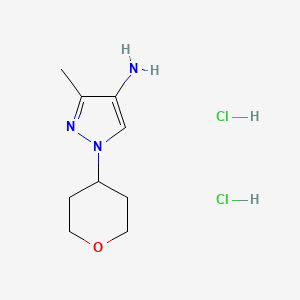
(2Z)-3-benzylsulfanyl-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, structure, and other names or synonyms it might be known by .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
The molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and others are often used .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Biomedicine and Therapeutics
(a) Gene Regulation and Targeted Therapy: Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), play a pivotal role in gene regulation. The compound’s unique properties, such as molecular recognition ability and ease of synthesis, make it a versatile tool for designing therapeutic agents. Researchers explore its potential for targeted therapy, where it can selectively modulate gene expression or inhibit specific pathways involved in diseases .
(b) Drug Delivery Systems: Due to its compatibility with chemical modifications, this compound can be incorporated into drug delivery systems. By enhancing binding affinity and resistance to degradation, it improves the effectiveness of targeted drug delivery. Researchers investigate its use in delivering therapeutic payloads to specific cells or tissues .
Biosensing and Diagnostics
(a) Biosensors: The compound’s programmability and molecular recognition ability make it suitable for biosensor development. Researchers design biosensors based on nucleic acids to detect specific molecules (e.g., proteins, nucleic acids, or small molecules) with high sensitivity and specificity. These biosensors find applications in medical diagnostics, environmental monitoring, and food safety .
Biological Studies and Biomarker Discovery
(a) Oligonucleotides (ODNs): Short sequences of nucleic acids, known as ODNs, are indispensable tools for biological studies. Researchers use them to unravel complex mechanisms, study gene expression, and identify biomarkers. ODNs can be modified for stability and specificity, enabling precise investigations .
Materials Science and Nanotechnology
(a) Self-Assembling Nanostructures: Nucleic acids, including modified versions of this compound, serve as self-assembling building blocks. Researchers create nanostructures with high order, enhancing biological stability and cellular uptake efficiency. These nanostructures find applications in drug delivery, tissue engineering, and nanoscale construction materials .
Chemical Biology and Synthetic Biology
(a) Enabling Chemistry: Organic chemistry plays a crucial role in advancing nucleic acid research. It enables custom synthesis of DNA/RNA sequences, rapid sequencing methods, and the development of modified nucleic acid analogues. Researchers explore chemical modifications to enhance properties like nuclease resistance and cell penetration .
Anticancer Effects and Disease Diagnosis
(a) Anticancer Potential: While specific studies on this compound are limited, related compounds (e.g., sinapic acid) have shown anticancer effects. Investigating its potential in cancer therapy is an exciting avenue for future research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-benzylsulfanylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILARZPCBNUNMH-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2847949.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2847951.png)
![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2847952.png)
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2847954.png)



![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847963.png)

![Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B2847965.png)

![N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B2847968.png)